molecular formula C12H20O3 B12536168 Tert-butyl 7-hydroxyocta-2,4-dienoate CAS No. 796035-05-7

Tert-butyl 7-hydroxyocta-2,4-dienoate

Cat. No.: B12536168
CAS No.: 796035-05-7
M. Wt: 212.28 g/mol
InChI Key: QPXCJSGZILHJIR-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyocta-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxyocta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 7-hydroxyocta-2,4-dienoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxyocta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 7-oxo-octa-2,4-dienoate.

    Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkoxides (e.g., NaOEt) are used in the presence of suitable solvents like ethanol or acetone.

Major Products Formed

    Oxidation: Tert-butyl 7-oxo-octa-2,4-dienoate.

    Reduction: Tert-butyl 7-hydroxy-octanoate or partially reduced derivatives.

    Substitution: Tert-butyl 7-halo-octa-2,4-dienoate or tert-butyl 7-alkoxy-octa-2,4-dienoate.

Scientific Research Applications

Tert-butyl 7-hydroxyocta-2,4-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxyocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The conjugated diene system can undergo various chemical transformations, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-oxo-octa-2,4-dienoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Tert-butyl 7-hydroxy-octanoate: Similar structure but with a saturated carbon chain.

    Tert-butyl 7-halo-octa-2,4-dienoate: Similar structure but with a halogen substituent instead of a hydroxyl group.

Uniqueness

Tert-butyl 7-hydroxyocta-2,4-dienoate is unique due to its combination of a tert-butyl group, a hydroxyl group, and a conjugated diene system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

796035-05-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl 7-hydroxyocta-2,4-dienoate

InChI

InChI=1S/C12H20O3/c1-10(13)8-6-5-7-9-11(14)15-12(2,3)4/h5-7,9-10,13H,8H2,1-4H3

InChI Key

QPXCJSGZILHJIR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC=CC(=O)OC(C)(C)C)O

Origin of Product

United States

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